molecular formula C9H13NO B147263 2-(N-Methylanilino)ethanol CAS No. 93-90-3

2-(N-Methylanilino)ethanol

Cat. No. B147263
Key on ui cas rn: 93-90-3
M. Wt: 151.21 g/mol
InChI Key: VIIZJXNVVJKISZ-UHFFFAOYSA-N
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Patent
US07074819B2

Procedure details

To a solution of 2-(N-methylanilino)ethanol (0.76 g, 5 mmol) in methylene chloride (5 mL) were added tetraethylammonium chloride (83.0 mg, 0.5 mmol) and 0.1 mL of methanol. While stirring, a solution of bromine (0.8 g, 5 mmol) in methylene chloride (5 mL) was added slowly in a period of 5 minutes. When the color of the bromine persisted, triethylamine (0.75 mL) was added dropwise. The reaction mixture was diluted by ethyl acetate, washed with saturated sodium bicarbonate and brine, dried, and concentrated under reduced pressure to give 1.31 g of crude product which contained some 2,6-dibromo derivative. Flash chromatography of the crude mixture (35% ethyl acetate/hexane) gave 0.87 g (75%) of the desired product.
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
83 mg
Type
catalyst
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.75 mL
Type
reactant
Reaction Step Four
[Compound]
Name
2,6-dibromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
75%

Identifiers

REACTION_CXSMILES
CN(CCO)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.CO.[Br:14]Br.C([N:18]([CH2:21]C)CC)C.[C:23]([O:26]CC)(=O)[CH3:24]>C(Cl)Cl.[Cl-].C([N+](CC)(CC)CC)C>[Br:14][C:3]1[CH:4]=[CH:5][C:6]([CH2:21][NH:18][CH2:24][CH2:23][OH:26])=[CH:7][CH:8]=1 |f:6.7|

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)CCO
Name
Quantity
0.1 mL
Type
reactant
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
83 mg
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC)(CC)CC
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
BrBr
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
2,6-dibromo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated sodium bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 1.31 g of crude product which

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CNCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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